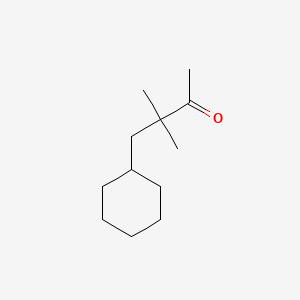

4-Cyclohexyl-3,3-dimethylbutan-2-one

Description

Contextualization within the Field of Branched and Cyclic Ketones

4-Cyclohexyl-3,3-dimethylbutan-2-one is a member of the ketone family, a class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. Its structure is distinguished by the presence of both a bulky cyclohexyl ring and a sterically demanding tert-butyl group adjacent to the carbonyl carbon. This places it at the intersection of two significant subgroups: branched ketones and cyclic ketones.

The study of branched and cyclic ketones is fundamental to understanding how hydrocarbon frameworks influence the chemical and physical properties of a molecule. The introduction of branching and cyclic moieties can dramatically alter reactivity, spectroscopic characteristics, and intermolecular interactions compared to their linear counterparts. For instance, the presence of a cyclohexyl group introduces conformational considerations, as the ring can exist in various chair and boat conformations, which in turn can affect the accessibility of the nearby carbonyl group.

Significance of Steric Hindrance in the Molecular Architecture of this compound for Academic Study

The molecular structure of this compound is a prime example of significant steric hindrance. Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. In this molecule, the tert-butyl group, with its three methyl groups, and the bulky cyclohexyl group flank the ketone's carbonyl functional group.

This high degree of steric congestion makes this compound an excellent model compound for investigating the limits of chemical reactions. For example, nucleophilic addition to the carbonyl carbon, a hallmark reaction of ketones, is expected to be significantly slower for this compound compared to less hindered ketones. The study of such reactions provides valuable data on the interplay between electronic effects and steric factors that govern reaction rates and pathways. In SN2 reactions, for instance, reactivity is highly dependent on the degree of steric hindrance at the reaction center. learncbse.inbyjus.com The bulky substituents in this compound would be expected to severely hinder the backside attack required for this type of reaction mechanism.

The table below provides key identifiers and molecular properties for this compound.

| Property | Value |

| CAS Number | 93963-12-3 guidechem.comsielc.com |

| Molecular Formula | C₁₂H₂₂O nih.gov |

| Molecular Weight | 182.30 g/mol nih.gov |

| IUPAC Name | This compound guidechem.com |

| SMILES | CC(C)(C)C(=O)CC1CCCCC1 nih.gov |

| InChIKey | YKMNILHGXBTYGB-UHFFFAOYSA-N nih.gov |

Overview of Research Trajectories Relevant to Highly Substituted Ketones

Research involving highly substituted ketones like this compound follows several important trajectories in organic chemistry. These areas of investigation aim to develop new synthetic methods, understand complex reaction mechanisms, and create novel molecular architectures.

One major area of research is the development of novel synthetic methodologies . The synthesis of sterically hindered ketones can be challenging, often requiring specialized reagents and reaction conditions to overcome the steric barriers. Research in this area focuses on creating more efficient and generalizable methods for constructing such complex molecules. For example, studies have explored tandem cross-coupling reactions and domino reactions to build highly substituted 1,5-diketones. researchgate.net

Another significant research direction is the study of reaction mechanisms . The constrained environment around the carbonyl group in highly substituted ketones allows for detailed investigation into the subtleties of reaction pathways. For instance, the relative rates of competing reactions can be studied to elucidate the factors that favor one product over another. Studies on α-substituted ketones have explored their utility in multicomponent reactions, revealing how different substituents can influence reaction rates and outcomes. acs.org

Furthermore, highly substituted ketones are valuable as intermediates in the synthesis of complex target molecules . Their unique steric and electronic properties can be exploited to control stereochemistry and achieve desired molecular conformations in the synthesis of natural products and pharmaceuticals. While specific applications of this compound are not widely documented, the broader class of highly substituted ketones is crucial in the synthesis of various organic compounds, including heterocyclic derivatives and dicarbonyl products. nih.gov

The analysis of such compounds often relies on modern analytical techniques. For instance, this compound can be analyzed by reverse-phase high-performance liquid chromatography (HPLC) using a mobile phase of acetonitrile, water, and an acid modifier. sielc.com This method is scalable and can be adapted for preparative separations and pharmacokinetic studies. sielc.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

93963-12-3 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

4-cyclohexyl-3,3-dimethylbutan-2-one |

InChI |

InChI=1S/C12H22O/c1-10(13)12(2,3)9-11-7-5-4-6-8-11/h11H,4-9H2,1-3H3 |

InChI Key |

MQIJHKKGQRWBMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C)(C)CC1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Established Chemical Synthetic Routes to 4-Cyclohexyl-3,3-dimethylbutan-2-one and Related Structures

Classic synthetic transformations remain fundamental in accessing ketone structures. These routes, while well-established, often require optimization to accommodate sterically demanding substrates.

Condensation reactions, particularly the Claisen condensation, are a cornerstone of carbon-carbon bond formation and ketone synthesis. organic-chemistry.org This reaction typically involves the base-promoted condensation of an ester with another carbonyl compound to form a β-dicarbonyl compound, which can then be converted to a ketone. organic-chemistry.org However, the synthesis of highly substituted and sterically hindered ketones, such as β-diketones, is often limited by the steric demands of the traditional Claisen condensation. nih.govacs.org

To overcome these limitations, modified procedures have been developed. One effective approach involves the condensation of hindered acid chlorides with enolates in noncoordinating solvents. nih.govacs.org This method has proven successful for preparing crowded β-diketones with yields often surpassing those of standard Claisen condensations. nih.gov For instance, when simple aldehydes and ketones are mixed with a base, the aldehyde typically serves as the electrophile and the ketone as the nucleophile. youtube.com Directed condensations with pre-formed enolates can also be effective, although reactions with very basic and sterically demanding nucleophiles may be challenging due to competing deprotonation of the ketone. youtube.com

Table 1: Comparison of Condensation Strategies for Hindered Ketones

| Strategy | Reactants | Key Features | Typical Yield |

|---|---|---|---|

| Classic Claisen Condensation | Ester + Ketone/Ester | Base-promoted (e.g., NaOEt); limited by steric hindrance. organic-chemistry.org | Variable, often low for hindered substrates. |

| Acid Chloride-Enolate Condensation | Hindered Acid Chloride + Ketone Enolate | Selective electrophiles in noncoordinating solvents; improved for bulky groups. nih.govacs.org | Good to Excellent (e.g., 90% for DPM). nih.gov |

| TiCl4-Mediated Condensation | Secondary Amide + Aldehyde/Ketone | Proceeds at room temperature; requires amine base. rsc.org | Moderate to Good. |

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are powerful nucleophiles widely used for constructing ketones. pearson.comyoutube.com A primary method involves the reaction of an organometallic reagent with a carboxylic acid derivative, most commonly an acyl chloride or an ester. The reaction proceeds via nucleophilic acyl substitution. libretexts.orgucalgary.ca

The general mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic carbonyl carbon of the acyl derivative. libretexts.org This forms a tetrahedral intermediate which then expels the leaving group (e.g., chloride) to yield the ketone. To synthesize this compound, a plausible route would involve the reaction of cyclohexylmethylmagnesium bromide with pivaloyl chloride (2,2-dimethylpropanoyl chloride). It is crucial to maintain low temperatures during the reaction to prevent a second addition of the organometallic reagent to the newly formed ketone, which would result in a tertiary alcohol. ucalgary.ca

Table 2: Examples of Organometallic Reagents in Ketone Synthesis

| Organometallic Reagent | Electrophile | Product Type | Reference |

|---|---|---|---|

| Grignard Reagents (R-MgBr) | Aldehydes, Ketones, Esters | Alcohols, Ketones | pearson.comucalgary.ca |

| Organolithium Compounds (R-Li) | Aldehydes, Ketones, Esters | Alcohols, Ketones | pearson.comucalgary.ca |

| Allylic Silanes/Stannanes | Aldehydes (with Lewis Acid) | Homoallylic Alcohols | acs.org |

| Organozinc Reagents | Aldehydes, Ketones (in aqueous media) | Homoallylic Alcohols | psu.edursc.org |

Modern synthetic chemistry has seen a significant rise in methods involving direct C-H bond functionalization, providing a more atom-economical and efficient alternative to classical cross-coupling reactions that require pre-functionalized substrates. rsc.org Metal-catalyzed oxidative coupling of ketones or their enolates has emerged as a powerful tool for forming 1,4-dicarbonyl compounds and other complex molecules. thieme-connect.comthieme-connect.com

These transformations often employ transition metal catalysts, such as palladium, copper, or iron, to facilitate the coupling. thieme-connect.comrsc.org The reactions can proceed through various mechanisms, including radical-mediated pathways or direct C(sp³)–H functionalization of ketones. thieme-connect.comnih.gov For example, a palladium-catalyzed method has been developed to generate ketones via the oxidative coupling of two arenes and carbon monoxide (CO), a readily available C1 building block. rsc.org This strategy formally involves the creation of two new carbon-carbon bonds and a carbon-oxygen double bond in a single operation, showcasing high step efficiency. rsc.org

Table 3: Catalytic Systems for Oxidative Coupling in Ketone Synthesis

| Catalyst/Promoter | Coupling Partners | Key Feature | Reference |

|---|---|---|---|

| Palladium Salts | Arenes + CO | Generates symmetrical or unsymmetrical ketones from simple arenes. rsc.org | rsc.org |

| Palladium Catalysts | α-Aminocarbonyl Compounds + Arylboronic Acids | Direct C-H oxidation and arylation to form α-aryl α-amino ketones. rsc.orgnih.gov | rsc.orgnih.gov |

| Copper(II) Salts (e.g., CuCl2) | Ketone Enolates | Oxidative dimerization of enolates to form 1,4-dicarbonyls. thieme-connect.com | thieme-connect.com |

Green Chemistry Approaches in the Synthesis of Sterically Hindered Ketones

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In ketone synthesis, this translates to the development of protocols that utilize safer solvents, reduce waste, and improve energy efficiency. nih.gov

A key strategy in green chemistry is the reduction or elimination of volatile organic solvents, which are major contributors to chemical waste. thieme-connect.com Solvent-free, or neat, reactions are highly efficient, often leading to reduced reaction times, lower costs, and simplified work-up procedures. thieme-connect.comresearchgate.net These reactions can be conducted by simply mixing the neat reactants, sometimes with a solid support or a catalyst. researchgate.netmdpi.com For example, the synthesis of β-enamino ketones has been achieved with high yields under solvent-free conditions using a recyclable iron(III) triflate catalyst. researchgate.net

Alternatively, water is considered the ultimate green solvent due to its non-toxic, non-flammable, and abundant nature. acs.org Performing organic reactions in an aqueous medium, however, can be challenging due to the poor solubility of many organic substrates. acs.org Despite this, numerous successful syntheses have been reported in water, including the Claisen–Schmidt condensation to form α,β-unsaturated ketones and three-component reactions to produce 1,4-diketones under catalyst-free conditions. acs.orgrsc.org The use of aqueous media can sometimes offer unique reactivity and selectivity compared to organic solvents. acs.org

Table 4: Green Synthesis Approaches for Ketones

| Approach | Reaction Type | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free | Enamination of β-dicarbonyls | Fe(OTf)3 catalyst, 70°C | High yields, short reaction times, recyclable catalyst. researchgate.net | researchgate.net |

| Solvent-Free | Aerobic Oxidation | Au-Pd Nanoparticles, O2, 120°C | High conversion and selectivity, no solvent waste. mdpi.com | mdpi.com |

| Aqueous Medium | Claisen–Schmidt Condensation | Choline hydroxide (B78521) catalyst, 50°C | Metal-free, non-toxic catalyst, no chromatography needed. acs.org | acs.org |

| Aqueous Medium | Three-Component Reaction | Catalyst-free, room temp. to 80°C | Straightforward access to 1,4-diketones. rsc.org | rsc.org |

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating a wide range of chemical reactions. sapub.orgat.ua Microwave irradiation provides rapid and uniform heating of the reaction mixture at a molecular level, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. sapub.orgtandfonline.com

This technology is particularly synergistic with green chemistry principles, especially when combined with solvent-free conditions. tandfonline.comtandfonline.com The synthesis of α,β-unsaturated ketones from acetals and aryl ketones has been achieved in excellent yields with short reaction times under solvent-free, microwave-irradiated conditions using Lewis acid catalysts. tandfonline.com A comparative study showed that under microwave irradiation, a particular reaction yielded 84% product, whereas conventional heating at 100°C for 10 hours gave only a 60% yield. tandfonline.com Microwave-assisted protocols have been successfully applied to various transformations, including reductions, condensations, and the synthesis of heterocyclic scaffolds. sapub.orgnih.govresearchgate.net

Table 5: Comparison of Microwave-Assisted vs. Conventional Heating

| Reaction | Heating Method | Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Chalcones | Microwave (Solvent-Free) | ~5-15 min | 84% | tandfonline.com |

| Conventional (Oil Bath, 100°C) | 10 h | 60% | tandfonline.com | |

| Reduction of Ketones | Microwave (Solvent-Free) | 10 min | >70-98% | sapub.org |

| Conventional | Several hours | Typically lower | sapub.org | |

| Synthesis of β-C-Glycosides | Microwave | 90 min | 50-99% | nih.gov |

| Conventional | Longer | Lower | nih.gov |

Mechanochemical Activations in Ketone Synthesis

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful and sustainable alternative to traditional solvent-based synthesis. rsc.org These reactions, often conducted in ball mills or via grinding, can lead to higher yields, shorter reaction times, and access to products that are difficult to obtain from solution. beilstein-journals.org The absence or significant reduction of solvents makes these methods environmentally benign. researchgate.net

A prominent mechanochemical approach for ketone synthesis is the Suzuki-Miyaura cross-coupling of acyl chlorides with boronic acids. acs.orgnih.gov This method provides a direct, solvent-free route to a wide array of ketones under solid-state conditions. nsf.govorganic-chemistry.org The reaction is typically performed in a ball milling apparatus, where the mechanical energy facilitates the interaction between the solid reactants, a palladium catalyst, a ligand, and a base. organic-chemistry.org This process has demonstrated high chemoselectivity for the cleavage of the C(acyl)-Cl bond, tolerating a variety of sensitive functional groups and sterically hindered substrates. acs.orgorganic-chemistry.org

Another key technique in this field is Liquid-Assisted Grinding (LAG), where a small, sub-stoichiometric amount of liquid is added to the solid reactants during milling. ref.ac.uksci-hub.st The liquid phase can accelerate reaction rates by enhancing molecular mobility and facilitating the formation of reactive intermediates, often leading to the creation of novel solid forms that are inaccessible through neat grinding or solution-based methods. ref.ac.ukfao.org LAG has been successfully applied to a range of reactions, including the synthesis of ketoximes from various ketones, demonstrating its versatility and robustness. fao.orgrsc.org

| Reactant 1 (Acyl Chloride) | Reactant 2 (Boronic Acid) | Catalyst / Ligand | Conditions | Yield | Reference |

| Benzoyl chloride | Phenylboronic acid | Pd(OAc)₂ / PCy₃HBF₄ | Ball mill, 30 Hz, 10 min | 94% | organic-chemistry.org |

| 4-Methoxybenzoyl chloride | Phenylboronic acid | Pd(OAc)₂ / PCy₃HBF₄ | Ball mill, 30 Hz, 10 min | 98% | organic-chemistry.org |

| 1-Naphthoyl chloride | Phenylboronic acid | Pd(OAc)₂ / PCy₃HBF₄ | Ball mill, 30 Hz, 10 min | 95% | organic-chemistry.org |

| 2,4,6-Trimethylbenzoyl chloride | Phenylboronic acid | Pd(OAc)₂ / PCy₃HBF₄ | Ball mill, 30 Hz, 60 min | 89% | organic-chemistry.org |

| 4-Chlorobenzoyl chloride | 4-tert-Butylphenylboronic acid | Pd(OAc)₂ / PCy₃HBF₄ | Ball mill, 30 Hz, 10 min | 93% | organic-chemistry.org |

This table presents selected examples of mechanochemical ketone synthesis via Suzuki-Miyaura coupling, illustrating the method's efficiency with various substrates.

Catalytic Methodologies for Enhanced Efficiency and Selectivity

Modern catalytic methods offer unparalleled efficiency and selectivity in the synthesis of complex organic molecules, including sterically demanding ketones. Transition-metal catalysis, particularly with palladium and nickel, provides powerful tools for C-C bond formation.

Palladium-catalyzed cross-coupling reactions are a cornerstone of ketone synthesis. One versatile method involves the direct conversion of carboxylic acids into ketones using organoboronic acids. oup.com This transformation can be achieved by activating the carboxylic acid in situ with reagents like pivalic anhydride (B1165640) or di(N-succinimidyl) carbonate (DSC), which facilitates oxidative addition to a Pd(0) catalyst. organic-chemistry.orgnih.govrsc.org The subsequent transmetalation with the organoboronic acid and reductive elimination yields the desired ketone. elsevierpure.com These reactions are valued for their mild conditions, broad functional group tolerance, and high regioselectivity, offering a significant advantage over classical methods like Friedel-Crafts acylation. organic-chemistry.org

For the synthesis of ketones with highly congested α-carbons, such as the 3,3-dimethylbutan-2-one moiety, nickel-catalyzed allylic alkylation of unsymmetrical ketones represents a significant advance. researchgate.net This methodology reverses the conventional regioselectivity of ketone α-alkylation, favoring substitution at the more-hindered carbon position. nih.govthieme-connect.de The use of a space-constrained nickel catalyst, often bearing a bulky biphenyl (B1667301) diphosphine ligand, enables the preferential reaction with the more-substituted enolate. thieme-connect.de The reactions proceed under neutral conditions without strong bases or additives, generating water as the only byproduct, which underscores their efficiency and atom economy. researchgate.net

This table showcases the efficacy of nickel- and palladium-catalyzed methods for producing sterically hindered and functionalized ketones.

Chemoenzymatic Synthesis and Biocatalysis in Ketone Production

The integration of enzymatic transformations into synthetic routes offers exceptional selectivity and sustainability. Biocatalysis, using either isolated enzymes or whole-cell systems, operates under mild conditions and can provide access to chiral molecules that are challenging to produce via traditional chemistry. thieme-connect.de

Enzymatic Oxygenation of Branched Cyclic Ketones

Enzymatic oxygenation reactions introduce oxygen atoms into organic substrates with high regio- and stereoselectivity. Baeyer-Villiger monooxygenases (BVMOs) are a class of flavin-dependent enzymes that catalyze the oxidation of ketones to produce esters or lactones. mdpi.comacs.org This enzymatic Baeyer-Villiger oxidation is a green alternative to the use of hazardous peracids in chemical synthesis. acs.org While the direct product is not a ketone, this reaction is a powerful tool in chemoenzymatic pathways where a ketone is transformed into a lactone, which can then be further manipulated. BVMOs, such as the well-studied cyclohexanone (B45756) monooxygenase (CHMO), can accept a broad range of cyclic and acyclic ketones, including some with branched structures. mdpi.comharvard.eduacs.org

Cytochrome P450 monooxygenases (P450s) are another major class of oxidative enzymes capable of performing a wide variety of reactions, most notably the hydroxylation of non-activated C-H bonds. researchgate.netgsartor.org This capability allows for the functionalization of alkanes and cycloalkanes, which can serve as precursors to ketones. nih.govnih.gov For instance, the selective hydroxylation of a cyclohexane (B81311) ring by a P450 enzyme yields a cyclohexanol (B46403) derivative, which can then be oxidized to the corresponding cyclohexanone by an alcohol dehydrogenase in a subsequent step. The vast diversity of P450 enzymes allows for the functionalization of a wide range of substrates. mdpi.com

Advanced Biocatalytic Transformations of Ketone Precursors

The direct synthesis of ketones from precursors such as alcohols or keto-acids is a well-established application of biocatalysis. Alcohol dehydrogenases (ADHs) are widely used for the reversible, cofactor-dependent oxidation of secondary alcohols to their corresponding ketones. nih.govyoutube.com These enzymes offer excellent chemo-, regio-, and stereoselectivity, making them ideal for producing specific ketone products from complex alcohol substrates. thieme-connect.comthieme.de The reaction is highly efficient and is a cornerstone of industrial biocatalysis for the production of chiral alcohols via the reverse reaction (asymmetric reduction of ketones). nih.gov

Another advanced biocatalytic strategy involves the use of decarboxylases. α-Keto acid decarboxylases, which are thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, catalyze the non-oxidative decarboxylation of α-keto acids to form aldehydes. mdma.ch These aldehydes can then be used in subsequent enzymatic or chemical steps. More directly, ketonic decarboxylation of carboxylic acids can produce ketones, though this is less common in biocatalysis compared to the use of keto-acid decarboxylases for other transformations. wikipedia.org Recent research has focused on engineering keto-acid decarboxylases, such as KivD from Lactococcus lactis, to accept non-natural substrates, thereby enabling the construction of artificial biosynthetic pathways to convert renewable feedstocks like sugars into valuable chemical building blocks, including ketone precursors. nih.govresearchgate.net

| Enzyme Class | Precursor Type | Transformation | Product Type | Representative Enzyme(s) | Reference |

| Alcohol Dehydrogenase (ADH) | Secondary Alcohols | Oxidation | Ketones | ADH from Rhodococcus erythropolis, Lactobacillus brevis | thieme-connect.com |

| Baeyer-Villiger Monooxygenase (BVMO) | Cyclic/Acyclic Ketones | Oxygen Insertion | Lactones/Esters | Cyclohexanone monooxygenase (CHMO), Phenylacetone monooxygenase (PAMO) | mdpi.comresearchgate.net |

| Cytochrome P450 (P450) | Alkanes/Cycloalkanes | C-H Hydroxylation | Alcohols (Ketone Precursors) | P450cam (CYP101), P450BM3 (CYP102A1) | gsartor.orgnih.gov |

| α-Keto Acid Decarboxylase | α-Keto Acids | Decarboxylation | Aldehydes (Ketone Precursors) | Pyruvate decarboxylase (PDC), Benzoylformate decarboxylase (BFD), KivD | mdma.chnih.gov |

This table summarizes advanced biocatalytic methods relevant to the synthesis of ketones or their immediate precursors.

Molecular Structure, Conformation, and Stereochemistry

Conformational Analysis: Theoretical and Experimental Investigations

The exploration of the conformational space of 4-Cyclohexyl-3,3-dimethylbutan-2-one has been approached through both computational and experimental methods, providing a complementary understanding of its structural dynamics.

Theoretical calculations have proven to be a powerful tool for mapping the potential energy surface of this compound and identifying its stable conformers.

High-level quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, have been utilized to perform geometry optimizations of the various possible conformations of this compound. These calculations, which solve the Schrödinger equation to approximate the electronic structure of the molecule, provide detailed information about bond lengths, bond angles, and dihedral angles for each optimized geometry. Different basis sets are often employed to ensure the accuracy and convergence of the results.

By systematically rotating the single bonds within the molecule and calculating the corresponding energy, a potential energy surface (PES) can be generated. This surface reveals the landscape of conformational energies, highlighting the low-energy regions that correspond to stable or metastable conformers. The identification of these energy minima is crucial for understanding the relative populations of different conformations at a given temperature. For molecules with multiple rotational degrees of freedom, this exploration can be computationally intensive, often requiring sophisticated search algorithms.

The analysis of key torsion angles, particularly those involving the linkage between the cyclohexane (B81311) ring and the butanone chain, provides a quantitative measure of the conformational preferences. The energy barriers to internal rotation around these bonds can also be calculated from the potential energy surface. These barriers determine the rates of interconversion between different conformers and are essential for understanding the molecule's dynamic behavior.

Table 1: Calculated Rotational Barriers for Key Torsional Angles

| Rotational Bond | Method | Calculated Barrier (kcal/mol) |

|---|---|---|

| C(cyclohexyl)-C(butanone) | DFT (B3LYP/6-31G*) | Data not available |

Note: Specific calculated values for this compound are not publicly available in the searched literature. The table structure is provided for illustrative purposes.

Experimental techniques provide a means to validate and refine the theoretical models of molecular conformation.

Table 2: Key Structural Parameters (Illustrative)

| Parameter | Experimental Value (GED) | Theoretical Value (DFT) |

|---|---|---|

| C=O Bond Length (Å) | Data not available | Data not available |

| C-C(tert-butyl) Bond Length (Å) | Data not available | Data not available |

| C-C(cyclohexyl) Bond Length (Å) | Data not available | Data not available |

Note: Specific experimental and theoretical values for this compound are not publicly available in the searched literature. The table is for illustrative purposes.

Spectroscopic Probes for Conformational Preferences.

Stereochemical Considerations in Synthesis and Reactions

The synthesis and reactions of this compound are governed by the principles of stereochemistry, where the three-dimensional structure of the molecule dictates the approach of reagents and the formation of new stereocenters.

Nucleophilic addition to the carbonyl group of this compound is a key reaction class where diastereoselectivity becomes a critical consideration. The prochiral nature of the carbonyl carbon means that nucleophilic attack can, in principle, occur from two different faces (re and si faces), leading to the formation of a new chiral center. In acyclic ketones with an adjacent stereocenter, the relative stereochemistry of the newly formed hydroxyl group and the existing stereocenter is determined by the facial bias imposed by the substituents on the alpha-carbon.

For sterically hindered ketones like this compound, where the alpha-carbon is a quaternary center bearing a bulky tert-butyl group and a cyclohexylmethyl group, the Felkin-Anh model is often invoked to predict the stereochemical outcome of nucleophilic additions. This model posits that the largest group on the alpha-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions in the transition state. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107 degrees).

In the case of this compound, the groups attached to the quaternary alpha-carbon are a cyclohexyl group, a methyl group, and another methyl group (from the tert-butyl moiety). When considering a nucleophilic addition, for instance, with a hydride reagent, the Felkin-Anh model would predict a preferred trajectory of attack that minimizes steric hindrance with the bulky cyclohexyl and tert-butyl groups.

To illustrate the expected diastereoselectivity, consider the reduction of a hypothetical precursor where one of the methyl groups of the tert-butyl moiety is replaced by a different group (R) to create a chiral center alpha to the carbonyl. The predicted major and minor diastereomers would be as follows:

| Nucleophile (Nu⁻) | Predicted Major Diastereomer | Predicted Minor Diastereomer | Theoretical Diastereomeric Ratio (d.r.) |

| Hydride (H⁻) | syn-alcohol | anti-alcohol | High (governed by steric bulk) |

| Methylmagnesium bromide (CH₃MgBr) | syn-alcohol | anti-alcohol | Very High (increased steric demand) |

| Phenyl lithium (PhLi) | syn-alcohol | anti-alcohol | Moderate to High (steric and electronic effects) |

This is an illustrative table based on the general principles of the Felkin-Anh model applied to sterically hindered ketones. Actual experimental ratios may vary.

The conformational preferences of the cyclohexyl ring and the rotational freedom around the single bonds in this compound play a crucial role in determining the stereochemical outcome of its reactions. The bulky tert-butyl group significantly restricts the conformational flexibility of the molecule.

The cyclohexyl group will predominantly adopt a chair conformation to minimize torsional and steric strain. The attachment of this ring to the rest of the molecule via a methylene (B1212753) group allows for some rotational freedom. However, the large size of the adjacent tert-butyl group will likely lead to a preferred orientation that minimizes steric interactions between the two bulky substituents. This conformational bias creates a well-defined steric environment around the carbonyl group, influencing the trajectory of nucleophilic attack.

The severe steric congestion on one face of the carbonyl, created by the interplay of the cyclohexyl and tert-butyl groups, can lead to high levels of diastereoselectivity in reactions. For example, in a reduction reaction, the hydride nucleophile will preferentially attack from the less hindered face, leading to the predominant formation of one diastereomer. The degree of this selectivity is a direct consequence of the energy difference between the diastereomeric transition states, which is amplified by the significant steric hindrance.

In its ground state, this compound is an achiral molecule as it does not possess any chiral centers and has a plane of symmetry. However, the carbon atom of the carbonyl group is prochiral. Nucleophilic addition to this carbonyl group results in the formation of a new stereocenter at the former carbonyl carbon.

The product of such a reaction will be a chiral molecule, and if the reaction is not conducted with a chiral reagent or catalyst, a racemic mixture of enantiomers will be formed. The stereogenic properties of the resulting alcohol are defined by the Cahn-Ingold-Prelog (CIP) priority rules assigned to the four different substituents attached to the newly formed chiral center: a hydroxyl group, a methyl group, a tert-butyl group, and a cyclohexylmethyl group.

If a chiral center already exists in the molecule, as in a derivative of this compound, the addition of a nucleophile to the carbonyl will lead to the formation of diastereomers. The inherent chirality of the starting material will influence the facial selectivity of the nucleophilic attack, resulting in an unequal formation of the possible diastereomers. The creation of vicinal quaternary stereocenters through reactions of such sterically hindered ketones presents a significant synthetic challenge, often requiring carefully designed stereoselective methods.

Reactivity and Reaction Mechanisms

Nucleophilic Addition Reactions of the Carbonyl Group

The polarized carbon-oxygen double bond of the ketone functionality is the primary site of reactivity, making the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. libretexts.org This leads to nucleophilic addition reactions where the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral intermediate. libretexts.orgncert.nic.in

Nucleophilic addition to the carbonyl group of 4-Cyclohexyl-3,3-dimethylbutan-2-one can be catalyzed by either acid or base, with each proceeding through a distinct mechanism.

Base-Catalyzed Mechanism: Under basic conditions, a potent nucleophile (Nu⁻) directly attacks the electrophilic carbonyl carbon. libretexts.org This is the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate by a weak acid, such as water or an alcohol present in the reaction medium, yields the final neutral alcohol product. ksu.edu.sa This pathway is favored for strong nucleophiles.

Step 1: Nucleophilic attack on the carbonyl carbon to form a tetrahedral alkoxide intermediate.

Step 2: Protonation of the alkoxide intermediate to yield the alcohol product.

Acid-Catalyzed Mechanism: In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen. libretexts.org This step increases the electrophilicity of the carbonyl carbon, activating it for attack by weaker, neutral nucleophiles (H-Nu). byjus.comyoutube.com The subsequent nucleophilic attack forms a protonated tetrahedral intermediate, which then loses a proton to regenerate the acid catalyst and form the final product.

Step 1: Protonation of the carbonyl oxygen by an acid catalyst.

Step 2: Attack by a neutral nucleophile on the activated carbonyl carbon.

Step 3: Deprotonation to form the final alcohol and regenerate the catalyst.

Comparison of Catalyzed Nucleophilic Addition Mechanisms

| Feature | Base-Catalyzed Addition | Acid-Catalyzed Addition |

|---|---|---|

| Initial Step | Nucleophilic attack on the carbonyl carbon | Protonation of the carbonyl oxygen |

| Nucleophile Type | Strong, negatively charged nucleophiles (e.g., CN⁻, RO⁻, R⁻) | Weak, neutral nucleophiles (e.g., H₂O, ROH) |

| Carbonyl Reactivity | Reacts with the neutral carbonyl group | Enhanced by protonation, making it more electrophilic |

| Intermediate | Alkoxide ion | Protonated tetrahedral intermediate |

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles due to the highly polarized carbon-metal bond, which imparts significant carbanionic character to the carbon atom. libretexts.orgmsu.edu The reaction of this compound with an organometallic reagent like an allylmagnesium halide results in the formation of a new carbon-carbon bond and produces a tertiary alcohol after an acidic workup. byjus.comyoutube.com

The mechanism involves the nucleophilic addition of the allyl group to the carbonyl carbon, forming a magnesium alkoxide intermediate. ksu.edu.sa This addition is essentially irreversible because the carbanionic nucleophile is a much stronger base than the resulting alkoxide. masterorganicchemistry.com The subsequent addition of an aqueous acid protonates the alkoxide to give the final tertiary alcohol product. Given the steric hindrance of the ketone, these reactions may require more forcing conditions compared to less hindered ketones.

The nucleophilic attack on the prochiral carbonyl carbon of this compound can, in principle, occur from two opposite faces of the trigonal planar structure, potentially leading to stereoisomers. libretexts.orgyoutube.com The stereochemical outcome of such an addition is primarily governed by steric factors. The presence of the exceptionally bulky tert-butyl group on one side of the carbonyl and the large cyclohexyl group on the other creates a highly asymmetric steric environment.

According to established models of stereochemical control like Cram's rule and the Felkin-Anh model, the nucleophile will preferentially attack from the less sterically hindered face. The rotational conformation of the alpha-substituent relative to the carbonyl group determines which face is more accessible. For this compound, the large tert-butyl group is the most significant steric director, forcing the nucleophile to approach from the side opposite to it, thus controlling the configuration of the newly formed stereocenter in the resulting tertiary alcohol. acs.org

Factors Influencing Stereoselectivity

| Factor | Description | Impact on this compound |

|---|---|---|

| Steric Hindrance | The relative size of substituents adjacent to the carbonyl group. | The large tert-butyl and cyclohexyl groups create a highly congested environment, directing the nucleophile to the less hindered face. |

| Electronic Effects | The presence of electron-withdrawing or donating groups influencing the transition state. | Primarily alkyl groups are present, so steric effects are dominant over electronic effects. |

| Chelation Control | Coordination of a Lewis acid (like Mg²⁺) between the carbonyl oxygen and a nearby heteroatom. nih.gov | Not applicable for this substrate as it lacks a chelating group at the alpha position. |

Alpha-Alkylation and Carbon-Carbon Bond Formation Reactions

The α-hydrogens of ketones are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate conjugate base. ncert.nic.in This acidity allows for deprotonation to form a nucleophilic enolate, which can then be used in carbon-carbon bond-forming reactions.

While the heading specifies cyclic ketones, the principles of α-alkylation are universal. chemistryviews.org For an unsymmetrical ketone, regioselectivity becomes a key consideration. youtube.com In the case of this compound, there are two α-positions: the methyl group and the quaternary carbon attached to the cyclohexyl group. Due to the extreme steric hindrance, deprotonation can only occur at the less substituted methyl position.

Therefore, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) will irreversibly and regioselectively generate a single enolate isomer (the kinetic enolate). youtube.com This enolate can then react with an electrophile, such as an alkyl halide, in an SN2 reaction to form a new C-C bond exclusively at the methyl position. libretexts.org This process allows for the synthesis of ketones with a new branched structure at the α-carbon. nih.govnih.gov

A more modern and versatile strategy for α-alkylation involves the use of enamine intermediates combined with transition metal catalysis. researchgate.netresearchgate.net This approach avoids the need for strong bases and can utilize less reactive electrophiles. libretexts.org

The mechanism for this compound would proceed as follows:

Enamine Formation: The ketone reacts reversibly with a secondary amine (e.g., pyrrolidine) to form a nucleophilic enamine. libretexts.org

Cooperative Catalysis: The enamine engages in a catalytic cycle with a transition metal complex, such as one containing iridium or palladium. researchgate.net This cooperative system can activate simple alkenes as alkylating agents. nih.gov

C-C Bond Formation and Hydrolysis: The catalytic cycle facilitates the regioselective addition of the enamine to the activated alkene, forming a new C-C bond. Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, yielding the α-alkylated ketone product. libretexts.orgnih.gov

This method offers an atom-economical pathway to construct β-branched ketones with high selectivity, representing a significant advancement in C-H functionalization chemistry. nih.govnih.gov

Disproportionation and Rearrangement Mechanisms

In the presence of strong acids, aliphatic ketones can undergo a variety of reactions, including disproportionation. This process typically involves the transfer of atoms or groups between two molecules of the ketone, leading to products of different oxidation states or structures. For a sterically hindered ketone like this compound, acid catalysis would begin with the protonation of the carbonyl oxygen, forming an oxonium ion. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. However, due to the significant steric hindrance from the adjacent tert-butyl and cyclohexyl groups, intermolecular reactions like disproportionation would be exceptionally slow. Instead, intramolecular rearrangements are more likely to occur.

The formation of carbocation intermediates is a hallmark of many acid-catalyzed reactions. libretexts.org In the case of this compound, if a carbocation were to form, for instance, through the loss of a leaving group from the α-carbon under acidic conditions (a less common pathway for ketones), rearrangements would be expected to yield a more stable carbocation. libretexts.org

A key feature of the structure of this compound is the presence of a quaternary carbon atom adjacent to the carbonyl group. If a carbocation were to form on the other α-carbon (C-2), a rearrangement could occur. Typically, carbocation rearrangements proceed via 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation (primary < secondary < tertiary). libretexts.orgyoutube.comyoutube.com In this specific molecule, a hydride shift from the adjacent carbon (C-3) is not possible as there are no hydrogens on this quaternary carbon. Therefore, a 1,2-alkyl shift, specifically a methyl shift, would be the favored rearrangement pathway. masterorganicchemistry.comyoutube.com This would transform a secondary carbocation into a more stable tertiary carbocation. This propensity for alkyl shifts is a defining characteristic of compounds containing neopentyl-like structures. masterorganicchemistry.com

| Initial Carbocation Stability | Possible Shift | Post-Rearrangement Carbocation Stability | Driving Force |

| Secondary | 1,2-Hydride Shift | Tertiary | Increase in stability |

| Secondary | 1,2-Alkyl (Methyl) Shift | Tertiary | Increase in stability masterorganicchemistry.comyoutube.com |

This is an interactive data table based on general principles of carbocation rearrangements.

Photochemical Reactivity and Excited-State Dynamics

The photochemistry of ketones is initiated by the absorption of UV light, which promotes a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital (n → π* transition). kvmwai.edu.inmsu.edu This creates an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. kvmwai.edu.in For aliphatic ketones, especially those with bulky substituents, the subsequent photochemical reactions are heavily influenced by the structure. magadhmahilacollege.org The presence of the bulky tert-butyl group in this compound is expected to significantly impact its excited-state dynamics. The photochemistry of such sterically hindered ketones often involves Norrish Type I and Type II reactions as primary decay pathways. wikipedia.orgrsc.org

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond, yielding two radical intermediates. wikipedia.orgyoutube.com For an unsymmetrical ketone, the cleavage typically occurs to form the more stable alkyl radical. kvmwai.edu.in In the case of this compound, cleavage of the bond between the carbonyl carbon and the tert-butyl group would yield a stable tertiary butyl radical and a cyclohexylmethylacyl radical.

The Norrish Type II reaction is an intramolecular process that occurs if there is a hydrogen atom on the γ-carbon. wikipedia.org The excited carbonyl group abstracts this hydrogen, forming a 1,4-biradical. researchgate.net This biradical can then undergo cleavage to form an enol and an alkene, or cyclize to form a cyclobutanol (B46151) derivative. wikipedia.org Given the structure of this compound, γ-hydrogen abstraction could potentially occur from the cyclohexyl ring.

Following the initial photochemical event, particularly a Norrish Type I cleavage, a variety of fragmentation pathways become accessible. The initially formed acyl radical can lose a molecule of carbon monoxide (decarbonylation) to produce a new alkyl radical. wikipedia.org The two radicals formed can then recombine, disproportionate, or abstract atoms from the solvent.

For this compound, the primary photochemical fragmentation pathways are expected to be:

Norrish Type I Cleavage:

Pathway A: Cleavage to form a tert-butyl radical and a cyclohexylmethylacyl radical. The acyl radical can subsequently decarbonylate.

Pathway B: Cleavage to form a cyclohexylmethyl radical and a pivaloyl radical.

The relative efficiency of these pathways would depend on the stability of the resulting radicals. The tert-butyl radical is a highly stable tertiary radical, suggesting that Pathway A would be a major contributor.

| Photochemical Reaction | Primary Intermediate(s) | Potential Final Products |

| Norrish Type I | Acyl and alkyl radicals wikipedia.orgyoutube.com | Alkanes, alkenes, recombination products, decarbonylation products wikipedia.org |

| Norrish Type II | 1,4-Biradical wikipedia.orgresearchgate.net | Enol, alkene, cyclobutanol derivative wikipedia.org |

This interactive data table summarizes the general outcomes of Norrish reactions in ketones.

The photochemical behavior of the cyclohexyl moiety itself is not expected to involve ring-opening under these conditions, as the energy is primarily absorbed by the carbonyl chromophore. However, subsequent radical reactions could lead to functionalization of the cyclohexyl ring.

Catalytic Transformations Involving this compound Derivatives

The carbonyl group of this compound is a key functional handle for various catalytic transformations. The steric hindrance around the carbonyl group can impart unique selectivity in these reactions.

Metal-catalyzed hydroboration is a versatile method for the reduction of ketones to alcohols. illinois.edu This reaction typically employs a borane (B79455) reagent, such as pinacolborane (HBpin), in the presence of a transition metal catalyst. A variety of metals, including rhodium, iridium, cobalt, and more recently, earth-abundant metals like magnesium and molybdenum, have been shown to catalyze this transformation. researchgate.netrsc.orgnih.gov

For a sterically hindered ketone like this compound, the choice of catalyst and reaction conditions is crucial to achieve efficient conversion. The bulky substituents can hinder the approach of the catalyst and the borane reagent to the carbonyl carbon. However, catalysts with appropriate ligand architectures can overcome this steric challenge. The mechanism generally involves the oxidative addition of the B-H bond to the metal center, followed by coordination of the ketone and migratory insertion of the hydride to the carbonyl carbon.

Below is a table of representative yields for the metal-catalyzed hydroboration of sterically hindered ketones, which can be considered analogous to the reactivity expected for this compound.

Table 1: Representative Yields for Metal-Catalyzed Hydroboration of Sterically Hindered Ketones Note: This data is for structurally similar ketones and is intended to be representative of the expected reactivity of this compound.

| Ketone Substrate | Catalyst | Borane Reagent | Solvent | Yield (%) | Reference |

| Di-tert-butyl ketone | Co(acac)₃ | HBpin | THF | >99 | nih.gov |

| Dicyclohexyl ketone | MoO₂/C | HBpin | Toluene | >99 | rsc.org |

| Isobutyrophenone | MoO₂/C | HBpin | Toluene | >99 | rsc.org |

| 2,2,6,6-Tetramethylcyclohexanone | Mg-(R)-BINOL derived complex | HBpin | Toluene | 95 | researchgate.net |

Palladium-catalyzed α-heteroarylation of ketones is a powerful method for the formation of carbon-carbon bonds, providing access to a wide range of valuable molecules. This reaction involves the coupling of a ketone enolate with a heteroaryl halide. For a sterically hindered ketone like this compound, the formation of the enolate and the subsequent coupling reaction are influenced by the bulky substituents.

The use of bulky, electron-rich phosphine (B1218219) ligands is often essential for achieving high yields in these reactions, as they promote both the oxidative addition of the heteroaryl halide to the palladium center and the subsequent reductive elimination to form the product. The regioselectivity of enolate formation is also a key consideration. In the case of this compound, enolization can only occur on the methylene (B1212753) carbon of the cyclohexylmethyl group.

The following table presents representative yields for the palladium-catalyzed heteroarylation of sterically hindered ketones with heteroaryl halides. This data provides an indication of the expected outcomes for similar reactions involving this compound.

Table 2: Representative Yields for Palladium-Catalyzed α-Heteroarylation of Hindered Ketones Note: This data is for structurally similar ketones and is intended to be representative of the expected reactivity of this compound.

| Ketone Substrate | Heteroaryl Halide | Palladium Catalyst/Ligand | Base | Yield (%) | Reference |

| Pinacolone | 2-Bromopyridine | Pd(OAc)₂ / XPhos | NaOtBu | 92 | nih.gov |

| Diisopropyl ketone | 3-Bromopyridine | Pd(OAc)₂ / RuPhos | NaOtBu | 85 | nih.gov |

| 2,6-Dimethylcyclohexanone | 2-Chloropyridine | Pd₂ (dba)₃ / t-Bu₃P | NaOtBu | 78 | nih.gov |

| Cyclohexyl methyl ketone | 2-Bromoquinoline | Pd(OAc)₂ / DavePhos | NaOtBu | 90 | nih.gov |

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

NMR spectroscopy serves as the cornerstone for determining the precise structure of 4-Cyclohexyl-3,3-dimethylbutan-2-one in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments allows for unambiguous assignment of all proton and carbon signals, while quantitative NMR techniques can shed light on the dynamic conformational equilibria.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The analysis of ¹H and ¹³C NMR spectra provides the initial and most fundamental information regarding the chemical environment of each atom in the molecule. Due to the lack of publicly available experimental spectra for this compound, the following chemical shifts are predicted based on computational models and analysis of structurally similar compounds.

The ¹H NMR spectrum is expected to show distinct signals for the acetyl protons, the diastereotopic methylene (B1212753) protons, the tert-butyl protons, and the complex multiplets of the cyclohexyl ring. The ¹³C NMR spectrum reveals signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the acetyl methyl carbon, and the various carbons of the cyclohexyl and methylene groups.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These values are computationally predicted and may differ from experimental values.

| Atom Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| 1 | -CH₃ | ~2.10 (s) | ~28.0 | Acetyl methyl group, singlet. |

| 2 | >C=O | - | ~215.0 | Ketone carbonyl carbon. |

| 3 | >C(CH₃)₂- | - | ~45.0 | Quaternary carbon. |

| 3a | -C(CH₃)₂- | ~1.05 (s) | ~26.5 | Two equivalent methyl groups on the quaternary carbon. |

| 4 | -CH₂- | ~1.55 (d) | ~49.0 | Diastereotopic protons adjacent to a chiral center. |

| 1' | Cyclohexyl-CH< | ~1.60-1.75 (m) | ~38.0 | Methine proton of the cyclohexyl ring. |

| 2', 6' | Cyclohexyl-CH₂- | ~1.60-1.80 (m) | ~33.0 | Axial and equatorial protons. |

| 3', 5' | Cyclohexyl-CH₂- | ~1.10-1.30 (m) | ~26.5 | Axial and equatorial protons. |

| 4' | Cyclohexyl-CH₂- | ~1.10-1.30 (m) | ~26.0 | Axial and equatorial protons. |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity

To confirm the atomic framework and establish unambiguous connectivity, two-dimensional NMR experiments are essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. guidechem.comechemi.com It would be used to definitively link the proton and carbon signals listed in the table above. For example, the singlet at ~2.10 ppm would show a correlation to the carbon at ~28.0 ppm, confirming their assignment as the acetyl group.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton. fishersci.co.uksielc.com Key HMBC correlations would be expected to confirm the structure of this compound.

Predicted Key HMBC Correlations for this compound

| Proton(s) (Position) | Correlates to Carbon(s) (Position) | Bonds Separating | Structural Information Confirmed |

|---|---|---|---|

| H1 (-CH₃) | C2 (>C=O), C3 (>C<) | 2, 3 | Confirms acetyl group is attached to the quaternary carbon C3 via the carbonyl C2. |

| H3a (-C(CH₃)₂) | C2 (>C=O), C3 (>C<), C4 (-CH₂-) | 3, 2, 2 | Connects the tert-butyl group to the main chain at C3 and C4. |

| H4 (-CH₂-) | C3 (>C<), C1' (Cyclohexyl-CH<), C2', C6' (Cyclohexyl-CH₂) | 2, 2, 3 | Links the butyl chain to the cyclohexyl ring. |

| H1' (Cyclohexyl-CH<) | C4 (-CH₂-), C2', C6', C3', C5' | 2, 2, 3 | Confirms the attachment point on the cyclohexyl ring and its neighbors. |

Quantitative NMR for Conformational Equilibrium Studies

The cyclohexyl moiety of the molecule is not static but exists in a dynamic equilibrium between two chair conformations. The substituent (the 3,3-dimethylbutan-2-one group) can occupy either an equatorial or an axial position. Due to steric hindrance, the equatorial conformation is expected to be significantly more stable and thus more populated.

Quantitative NMR methods, particularly variable-temperature (VT) ¹H NMR, can be employed to study this equilibrium. By cooling the sample, the rate of ring-flipping can be slowed on the NMR timescale, potentially allowing for the observation of separate signals for the axial and equatorial conformers. Integration of these distinct signals allows for the calculation of the equilibrium constant (K_eq) and the Gibbs free energy difference (ΔG°) between the conformers. This approach has been successfully used for various monosubstituted cyclohexanes.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Carbonyl Stretching Frequencies and Their Diagnostic Value

The most prominent feature in the IR spectrum of this compound is the intense absorption band corresponding to the stretching vibration (ν) of the carbonyl group (C=O). For saturated acyclic ketones, this band typically appears in the region of 1715 ± 10 cm⁻¹. wikipedia.org The presence of a strong band in this region is a highly reliable diagnostic indicator for the ketone functional group. The high intensity of this band is due to the large change in dipole moment that occurs during the C=O bond stretching vibration.

Influence of Structural Factors (e.g., Ring Strain, Conjugation) on IR Absorptions

The exact position of the carbonyl stretching frequency can be influenced by several structural factors.

Conjugation: If the carbonyl group were conjugated with a double bond or an aromatic ring, the C=O stretching frequency would be lowered (shifted to a lower wavenumber, typically by 20-40 cm⁻¹) due to the delocalization of π-electrons, which weakens the C=O bond. wikipedia.org In this compound, the carbonyl group is not conjugated, so this effect is not observed.

Ring Strain: Incorporation of a carbonyl group into a strained ring (e.g., cyclobutanone) causes a significant increase in the stretching frequency. This is not applicable to this acyclic ketone.

Inductive and Steric Effects: The electronic environment around the carbonyl group, influenced by the inductive effects of neighboring alkyl groups, can slightly alter the absorption frequency. The bulky tert-butyl and cyclohexyl groups adjacent to the carbonyl create a sterically hindered environment. While primarily electronic effects dictate the frequency, severe steric hindrance can sometimes cause minor shifts in the C=O stretching frequency compared to less hindered ketones. However, in the absence of conjugation or ring strain, the carbonyl absorption for this compound is expected to remain within the typical range for saturated aliphatic ketones.

Mass Spectrometry (MS) for Precise Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com It is a cornerstone for determining the molecular weight and elemental formula of unknown compounds and for deducing structural features through the analysis of fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a molecule's elemental composition. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments can measure m/z values to a very high degree of accuracy (typically within 5 parts per million, ppm). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₁₂H₂₂O, the theoretical monoisotopic mass can be calculated with high precision. sielc.comnih.gov By comparing the experimentally measured accurate mass with the theoretical value, researchers can confirm the elemental composition, a crucial first step in structure verification.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂O |

| Calculated Monoisotopic Mass | 182.167065 u |

| Nominal Mass | 182 u |

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, the molecular ion, formed by the initial ionization of the molecule, is often energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. For ketones, a predominant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. jove.comyoutube.com This process typically results in the formation of a stable, resonance-stabilized acylium ion. youtube.com

In the case of this compound, two primary α-cleavage pathways are predicted:

Cleavage between the carbonyl carbon and the quaternary carbon, leading to the loss of a tert-butyl radical (C₄H₉•).

Cleavage between the carbonyl carbon and the methyl carbon, resulting in the loss of a methyl radical (CH₃•).

Another potential fragmentation mechanism for ketones is the McLafferty rearrangement, which requires the presence of a γ-hydrogen atom that can be transferred to the carbonyl oxygen through a six-membered transition state. wikipedia.orglibretexts.org For this compound, the presence of γ-hydrogens on the cyclohexyl ring makes this rearrangement possible.

| Fragmentation Pathway | Lost Neutral Fragment | Observed Cationic Fragment | Predicted m/z | Notes |

|---|---|---|---|---|

| α-Cleavage (Path 1) | •C(CH₃)₃ | [C₈H₁₃O]⁺ | 125 | Loss of tert-butyl radical. |

| α-Cleavage (Path 2) | •CH₃ | [C₁₁H₂₁O]⁺ | 169 | Loss of methyl radical. |

| McLafferty Rearrangement | C₅H₈ (Methylcyclohexene) | [C₇H₁₄O]⁺• | 114 | Rearrangement involving γ-hydrogen from the cyclohexyl ring. |

The relative abundance of these fragments helps to piece together the molecular structure. The most stable fragment typically gives rise to the most intense signal in the spectrum, known as the base peak. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique that provides the definitive, three-dimensional structure of a molecule in the solid state. numberanalytics.comnumberanalytics.com The method relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. wikipedia.org By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined. youtube.com

This technique offers an unambiguous proof of molecular structure and conformation. nih.gov For a molecule like this compound, a crystal structure would reveal the exact conformation of the cyclohexyl ring (e.g., chair, boat) and its orientation relative to the rest of the molecule.

The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound, which can often be the most challenging step in the process. wikipedia.orgnih.gov A review of publicly available structural databases indicates that a crystal structure for this compound has not been reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. uzh.ch Molecules containing chromophores—groups of atoms capable of absorbing light—can be analyzed by this method.

The carbonyl group (C=O) in ketones is a well-known chromophore. Saturated aliphatic ketones, such as this compound, typically exhibit a weak absorption band in the 270–300 nm range. masterorganicchemistry.com This absorption corresponds to a symmetry-forbidden n→π* transition, where an electron from a non-bonding orbital (n) on the oxygen atom is promoted to the anti-bonding π* orbital of the carbonyl group. elte.huslideshare.net

Because this transition is forbidden by symmetry rules, the probability of it occurring is low, which results in a low molar absorptivity (ε). A much stronger π→π* transition occurs at a shorter wavelength (higher energy), typically below 200 nm, which is often outside the range of standard laboratory spectrophotometers. elte.hu The position of the n→π* absorption can be influenced by the solvent polarity. uomustansiriyah.edu.iq

| Electronic Transition | Typical λₘₐₓ Range (Saturated Ketones) | Molar Absorptivity (ε) | Orbital Change |

|---|---|---|---|

| n→π | 270 - 300 nm | Weak (ε < 100) | Non-bonding → π anti-bonding |

| π→π | ~180 - 200 nm | Strong (ε > 1000) | π bonding → π anti-bonding |

Computational Chemistry and Theoretical Modeling

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular structure, stability, and reactivity.

Ab initio and Density Functional Theory (DFT) are two primary classes of QM methods used to study molecular systems.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. aps.org They are based entirely on quantum mechanics and fundamental physical constants. ijert.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. While highly accurate, the computational cost of advanced ab initio methods increases rapidly with the size of the molecule, making them challenging for a molecule with 36 atoms like 4-cyclohexyl-3,3-dimethylbutan-2-one. umich.edu

Density Functional Theory (DFT) has become the most widely used QM method for medium to large organic molecules due to its excellent balance of accuracy and computational efficiency. mdpi.comwhiterose.ac.uk Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density. Functionals, such as B3LYP or PBE, are used to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. mdpi.comresearchgate.net For a sterically hindered ketone like this compound, DFT methods are well-suited to optimize its geometry, calculate vibrational frequencies, and explore potential reaction mechanisms. researchgate.netrsc.org

In computational chemistry, a basis set is a set of mathematical functions used to construct the molecular orbitals. ijert.org The choice of basis set is critical and directly impacts the accuracy and cost of the calculation. umich.edu A larger, more flexible basis set provides a more accurate description of the electron distribution but requires significantly more computational resources.

The selection involves a trade-off between accuracy and feasibility. umich.edu Common choices include:

Pople-style basis sets (e.g., 6-31G, 6-311G): These are computationally efficient and widely used for initial geometry optimizations and calculations on large organic molecules. mit.edureddit.com Adding polarization functions (e.g., (d,p)) allows orbitals to change shape, and diffuse functions (e.g., + or ++) are important for describing anions or weak interactions. researchgate.net For a molecule like this compound, a basis set like 6-31G(d,p) would be a reasonable starting point for geometry optimization. whiterose.ac.uk

Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate energy calculations, especially when electron correlation is important. researchgate.net A calculation at the cc-pVTZ (correlation-consistent polarized triple-zeta) level would yield very reliable energetic data.

The combination of the theoretical method (like B3LYP) and the basis set (like 6-311+G(d,p)) defines the level of theory .

| Basis Set | Description | Typical Application for this compound | Relative Computational Cost |

|---|---|---|---|

| STO-3G | Minimal basis set; each atomic orbital is represented by 3 Gaussian functions. | Initial rough geometry pre-optimization; educational purposes. | Very Low |

| 6-31G(d) | Split-valence basis set with polarization functions on heavy (non-hydrogen) atoms. | Standard geometry optimizations and frequency calculations. | Low |

| 6-311+G(d,p) | Triple-split valence with diffuse functions on heavy atoms and polarization functions on all atoms. | Accurate single-point energies, calculations involving anions or excited states. | Medium |

| cc-pVTZ | Correlation-consistent, triple-zeta quality. Highly flexible and accurate. | High-accuracy benchmark energy calculations and reaction profiles. | High |

QM calculations are invaluable for mapping the energetic landscape of a chemical reaction. For this compound, a fundamental reaction is the reduction of its carbonyl group to a secondary alcohol, 4-cyclohexyl-3,3-dimethylbutan-2-ol. libretexts.orgmolport.com

To model this, one would calculate the energies of the:

Reactants: this compound and a reducing agent (e.g., a hydride ion as a simplified model for NaBH₄). libretexts.org

Transition State (TS): The highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. For a ketone reduction, this involves the nucleophilic attack of the hydride on the carbonyl carbon. numberanalytics.com

Products: The resulting alcohol (4-cyclohexyl-3,3-dimethylbutan-2-ol) and the byproduct.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound + H⁻ | 0.0 (Reference) |

| Transition State | Hydride attacking the carbonyl carbon | +12.5 |

| Product | 4-Cyclohexyl-3,3-dimethylbutan-2-ol (alkoxide intermediate) | -25.0 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to model the movement of atoms and molecules over time. This provides insight into the dynamic nature of this compound, including its flexibility and preferred shapes.

This compound possesses significant conformational flexibility arising from two main sources:

Cyclohexane (B81311) Ring Pucker: The cyclohexane ring exists predominantly in a chair conformation to minimize strain. ias.ac.in

Torsional Rotation: Rotation can occur around the single bond connecting the cyclohexyl ring to the butanone side chain.

The steric bulk of the 3,3-dimethylbutan-2-one group is substantial, comparable to a tert-butyl group. Due to strong 1,3-diaxial interactions, such bulky groups overwhelmingly prefer to occupy an equatorial position on the cyclohexane ring to maximize stability. pressbooks.pub An axial conformation would be highly energetically unfavorable. libretexts.org

MD simulations can systematically explore the potential energy surface by simulating the molecule's motion. This allows for the identification of the lowest energy (most stable) conformers, considering both the ring conformation and the rotation around the connecting bond.

| Conformer ID | Cyclohexyl Substituent Position | Side Chain Torsion | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|---|

| Eq-1 | Equatorial | Anti-periplanar | 0.0 (Global Minimum) | ~85% |

| Eq-2 | Equatorial | Gauche | +1.5 | ~8% |

| Eq-3 | Equatorial | Gauche | +1.6 | ~7% |

| Ax-1 | Axial | Anti-periplanar | +5.5 | <0.1% |

MD simulations allow for the observation of dynamic events and the calculation of the energy barriers separating different conformations. For this compound, key dynamic processes include:

Chair-to-Chair Interconversion: The flipping of the cyclohexane ring between its two chair forms. While this is a common process, the large energy penalty of placing the bulky side chain in an axial position means the molecule will exist almost exclusively in the conformation where the substituent is equatorial. pressbooks.pub

Side-Chain Rotation: Rotation around the C-C bond linking the ring and the side chain. The simulation can reveal the energy barriers between different rotational isomers (rotamers), which are influenced by steric clashes between the hydrogens on the cyclohexane ring and the methyl groups of the butanone moiety.

These simulations can predict the timescales of such transitions and how they are affected by variables like temperature.

| Dynamic Process | Description of Transition | Predicted Energy Barrier (kcal/mol) |

|---|---|---|

| Chair Flip (Eq → Ax) | Transition from the stable equatorial conformer to the unstable axial one. | ~10-12 |

| Side-Chain Rotation | Rotation around the bond connecting the ring and the side chain, passing through an eclipsed state. | ~4-6 |

Reaction Mechanism Elucidation via Computational Transition State Analysis

The elucidation of reaction mechanisms for sterically hindered ketones such as this compound heavily relies on computational transition state analysis. Due to the transient and unstable nature of transition states, their experimental observation is often challenging, making computational exploration an indispensable tool. youtube.com Theoretical chemistry provides a framework to map the potential energy surface of a reaction, identifying the minimum energy pathways from reactants to products, and characterizing the high-energy transition state structures that connect them.

A primary reaction pathway for ketones is nucleophilic addition to the carbonyl carbon. libretexts.orgopenstax.orgfiveable.memasterorganicchemistry.com For a sterically encumbered ketone like this compound, the bulky cyclohexyl and tert-butyl groups significantly hinder the approach of a nucleophile. libretexts.orgopenstax.org Computational methods, such as Density Functional Theory (DFT), can be employed to model the trajectory of a nucleophile's approach and to calculate the activation energy barrier associated with the formation of the tetrahedral intermediate. libretexts.orgopenstax.orgfiveable.me By comparing the transition state energies for attack from different trajectories, the most favorable reaction pathway can be determined.

Another key reaction for ketones is enolate formation, which is the precursor to various alpha-functionalization reactions. The regioselectivity of deprotonation to form either the kinetic or thermodynamic enolate is a central question. For an unsymmetrical and hindered ketone, a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to favor the formation of the kinetic enolate by abstracting a proton from the less sterically hindered alpha-carbon. youtube.com Transition state analysis can precisely model the interaction of the base with the alpha-protons, comparing the activation energies for the abstraction of a proton from the C1 methyl groups versus the C4 methine group. These calculations would elucidate the electronic and steric factors that govern the regioselectivity of enolate formation.

Furthermore, computational studies can investigate more complex reaction mechanisms, such as catalytic hydrogenations. For instance, in asymmetric transfer hydrogenation, DFT calculations can model the interaction of the ketone with a chiral catalyst and a hydrogen source. acs.org By locating the transition states for hydride delivery to the carbonyl carbon, researchers can understand the origins of enantioselectivity, predicting which enantiomer of the corresponding alcohol will be the major product. acs.org Recent advancements in computational methods, such as the Nudged Elastic Band (NEB) method and its variations, provide efficient algorithms for locating transition states between known reactants and products, significantly reducing the computational cost and enhancing reliability. youtube.com

Solvent Effects and Continuum Models in Computational Studies

The influence of the solvent on reaction rates and equilibria is a critical aspect of chemical reactivity that can be effectively modeled using computational methods. For a molecule like this compound, the surrounding solvent can significantly affect the stability of the ground state, transition states, and products. Computational studies often employ continuum solvent models to account for these effects in a computationally efficient manner. youtube.com

Continuum models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous, polarizable dielectric medium rather than as individual molecules. libretexts.orgyoutube.comchemrxiv.org This approach allows for the calculation of solvation energies and the study of how the solvent environment influences the electronic structure and geometry of the solute. For example, in the study of keto-enol tautomerism, which is a fundamental equilibrium for ketones, continuum models are used to predict how the polarity of the solvent shifts the equilibrium. libretexts.org Generally, polar solvents tend to stabilize the more polar keto tautomer over the less polar enol form. nih.gov

In the context of reaction mechanism elucidation, continuum models are applied to both the ground state structures (reactants and products) and the transition state structure. By calculating the free energies of these species in different solvents, a theoretical model of the reaction kinetics in solution can be constructed. For instance, the activation energy for a nucleophilic addition to this compound can be calculated in various solvents to predict how the reaction rate will change. Studies on similar reactions have shown that the choice of the continuum model (e.g., PCM, CPCM, SMD) can influence the results, but they generally provide similar trends. libretexts.orgchemrxiv.org For keto-enol tautomerizations, the G4/PCM combination has been identified as a particularly accurate method. libretexts.org